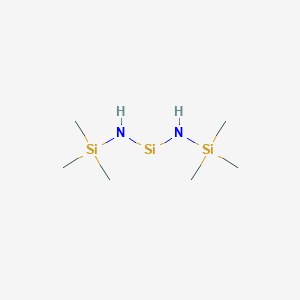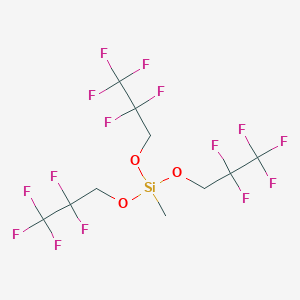
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound known for its unique properties and applications in various fields. It is a silane compound with three 2,2,3,3,3-pentafluoropropoxy groups attached to a central silicon atom. This compound is often used in the synthesis of other chemicals and materials due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of methyltrichlorosilane with 2,2,3,3,3-pentafluoropropanol in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pentafluoropropoxy groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and other by-products.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds, which are useful in the production of silicone materials.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and nucleophiles. Reaction conditions often involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silanols, and siloxanes.
Applications De Recherche Scientifique
Methyltris(2,2,3,3,3-pentafluoropropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials and coatings.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane involves its ability to form strong bonds with other molecules. The silicon atom can form stable bonds with oxygen, carbon, and other elements, making it a versatile building block in chemical synthesis. The pentafluoropropoxy groups enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrichlorosilane: A precursor used in the synthesis of Methyltris(2,2,3,3,3-pentafluoropropoxy)silane.
Trimethylsilyl Chloride: Another silane compound with different substituents.
Hexamethyldisiloxane: A siloxane compound with different properties and applications.
Uniqueness
This compound is unique due to the presence of the pentafluoropropoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and compatibility with various substrates, making it valuable in specialized applications.
Propriétés
Numéro CAS |
169155-40-2 |
|---|---|
Formule moléculaire |
C10H9F15O3Si |
Poids moléculaire |
490.24 g/mol |
Nom IUPAC |
methyl-tris(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C10H9F15O3Si/c1-29(26-2-5(11,12)8(17,18)19,27-3-6(13,14)9(20,21)22)28-4-7(15,16)10(23,24)25/h2-4H2,1H3 |
Clé InChI |
VBTXHVSHBNHQHL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
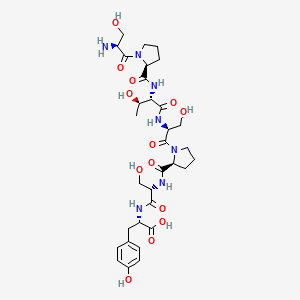
![6H-Benzo[a]fluoren-6-one](/img/structure/B14267994.png)
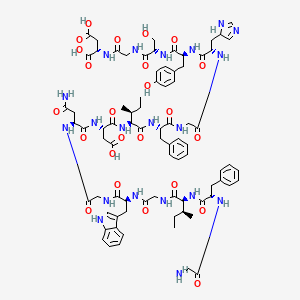
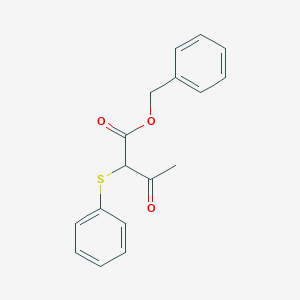
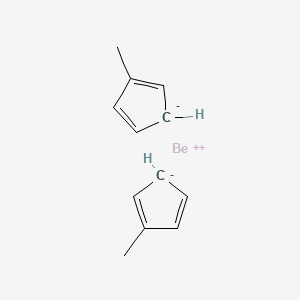

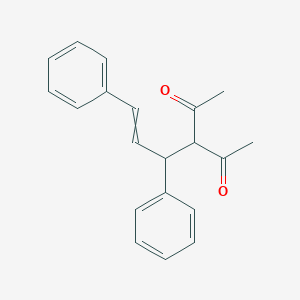
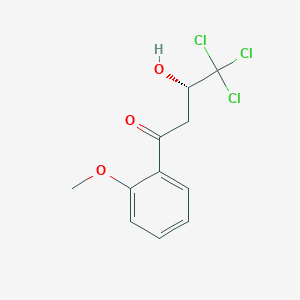


![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
